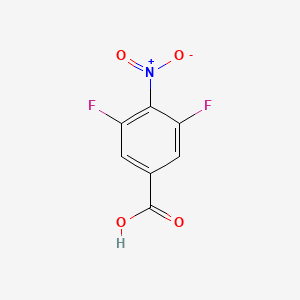

3,5-Difluoro-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has an average mass of 203.100 Da and a monoisotopic mass of 203.003021 Da .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-nitrobenzoic acid consists of 7 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

3,5-Difluoro-4-nitrobenzoic acid has a density of 1.7±0.1 g/cm3, a boiling point of 376.6±42.0 °C at 760 mmHg, and a flash point of 181.5±27.9 °C . It also has certain chemical properties such as a molar refractivity of 39.7±0.3 cm3, and a polar surface area of 83 Å2 .Scientific Research Applications

- 3,5-Difluoro-4-nitrobenzoic acid serves as a valuable raw material and intermediate in organic synthesis. Its fluorinated aromatic ring provides opportunities for functionalization and subsequent transformations .

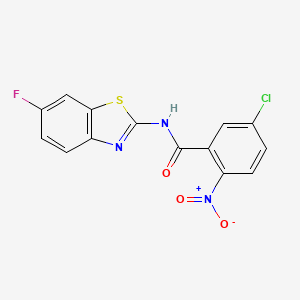

- Scientists utilize 3,5-Difluoro-4-nitrobenzoic acid as a starting material for synthesizing benzoxazole derivatives. These derivatives exhibit diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- For instance, 3,5-Difluoro-4-nitrobenzoic acid can be transformed into benzimidazole-linked benzoxazole and benzothiazole derivatives via multi-step sequences. These compounds have potential applications in drug discovery .

- The catalyst, composed of [Fe3O4@SiO2@Am-PPC-SO3H], achieved high yields (79–89%) under reflux conditions. It can be reused for multiple runs .

Organic Synthesis and Intermediates

Benzoxazole Derivatives

Multistep Divergent Synthesis

Solid Acid Nanocatalysts

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that nitrobenzoic acids are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

Nitrobenzoic acids are generally involved in electron transfer processes . In the context of the Suzuki-Miyaura reaction, the compound may participate in the transmetalation step, where it transfers its organic group from boron to palladium .

Biochemical Pathways

It’s known that nitrobenzoic acids can be involved in various synthetic pathways, such as the synthesis of benzoxazoles .

Pharmacokinetics

Its lipophilicity (Log Po/w) is reported to be 0.59 (iLOGP) and 1.48 (XLOGP3), which could influence its distribution and bioavailability .

Result of Action

Nitrobenzoic acids are generally known to participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrobenzoic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence its reactivity .

properties

IUPAC Name |

3,5-difluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDACLYZECMWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)

![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)

![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)